3-(Benzylamino)-1-(4-methoxyphenyl)azetidin-2-one
Overview
Description
3-(Benzylamino)-1-(4-methoxyphenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of a benzylamino group and a methoxyphenyl group attached to the azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)-1-(4-methoxyphenyl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a , which involves the of an imine with a ketene. The reaction is usually carried out under mild conditions, with the use of a suitable catalyst to facilitate the cycloaddition process.
Introduction of the Benzylamino Group: The benzylamino group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the azetidinone ring with benzylamine under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction. This involves the reaction of the azetidinone ring with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize production costs. This may include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino)-1-(4-methoxyphenyl)azetidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylamino or methoxyphenyl groups are replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: New azetidinone derivatives with different functional groups.
Scientific Research Applications
3-(Benzylamino)-1-(4-methoxyphenyl)azetidin-2-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of antimicrobial, antiviral, and anticancer agents.
Materials Science: The compound is used in the synthesis of novel polymers and materials with unique properties
Biological Research: The compound is used as a tool in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Benzylamino)-1-(4-methoxyphenyl)azetidin-2-one depends on its specific application. In medicinal chemistry, the compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The benzylamino and methoxyphenyl groups play a crucial role in binding to the target site, thereby modulating the activity of the target protein. The azetidinone ring may also participate in covalent interactions with the target, leading to irreversible inhibition.
Comparison with Similar Compounds
3-(Benzylamino)-1-(4-methoxyphenyl)azetidin-2-one can be compared with other similar compounds, such as:
3-(Benzylamino)-1-phenylazetidin-2-one: Lacks the methoxy group, which may affect its binding affinity and specificity.
3-(Amino)-1-(4-methoxyphenyl)azetidin-2-one: Lacks the benzyl group, which may affect its hydrophobic interactions with the target.
3-(Benzylamino)-1-(4-hydroxyphenyl)azetidin-2-one: Contains a hydroxy group instead of a methoxy group, which may affect its reactivity and solubility.
The uniqueness of this compound lies in the combination of the benzylamino and methoxyphenyl groups, which confer specific chemical and biological properties that are not present in other similar compounds.
Properties
IUPAC Name |
3-(benzylamino)-1-(4-methoxyphenyl)azetidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-21-15-9-7-14(8-10-15)19-12-16(17(19)20)18-11-13-5-3-2-4-6-13/h2-10,16,18H,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTPKJFPHFADNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(C2=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901187264 | |
Record name | 2-Azetidinone, 1-(4-methoxyphenyl)-3-[(phenylmethyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901187264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1706575-51-0 | |
Record name | 2-Azetidinone, 1-(4-methoxyphenyl)-3-[(phenylmethyl)amino]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1706575-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Azetidinone, 1-(4-methoxyphenyl)-3-[(phenylmethyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901187264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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